Cas no 791-29-7 (Methyltriphenylsilane)

Methyltriphenylsilane (C19H18Si) is an organosilicon compound characterized by its stable silane framework with methyl and phenyl substituents. It serves as a versatile reagent in organic synthesis, particularly in hydrosilylation reactions and as a protecting group for alcohols and other sensitive functionalities. The compound’s sterically hindered structure enhances its thermal and chemical stability, making it suitable for high-temperature applications. Its low nucleophilicity and resistance to hydrolysis further contribute to its utility in controlled reaction environments. Methyltriphenylsilane is also employed in the preparation of silicon-based polymers and as a precursor in materials science. Its well-defined reactivity profile ensures reproducibility in synthetic protocols.
Methyltriphenylsilane structure
Methyltriphenylsilane structure
Product Name:Methyltriphenylsilane
CAS No:791-29-7
MF:C19H18Si
MW:274.431725978851
MDL:MFCD00041325
CID:83081
PubChem ID:522714
Update Time:2025-11-02

Methyltriphenylsilane Chemical and Physical Properties

Names and Identifiers

    • Methyltriphenylsilane
    • Triphenylmethylsilane
    • methyl(triphenyl)silane
    • Silane, methyltriphenyl-
    • methyl-tri(phenyl)silane
    • Methyltriphenylsilane, 97%
    • C19H18Si
    • GIGVICQLYWGMGW-UHFFFAOYSA-N
    • 6513AF
    • M3138
    • SY235016
    • MFCD00041325
    • starbld0019033
    • AKOS008901151
    • D91615
    • 791-29-7
    • A864909
    • DTXSID60335042
    • FS-6092
    • FT-0628928
    • Triphenyl Methylsilane
    • 1,1′,1′′-(Methylsilylidyne)tris[benzene] (ACI)
    • Silane, methyltriphenyl- (6CI, 7CI, 8CI, 9CI)
    • DTXCID10286131
    • S20585
    • MDL: MFCD00041325
    • Inchi: 1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
    • InChI Key: GIGVICQLYWGMGW-UHFFFAOYSA-N
    • SMILES: C1C=CC([Si](C)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
    • BRN: 2940360

Computed Properties

  • Exact Mass: 274.11800
  • Monoisotopic Mass: 274.117777109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0880
  • Melting Point: 65.0 to 69.0 deg-C
  • Boiling Point: 200°C/9mmHg(lit.)
  • Flash Point: 153.4℃
  • Refractive Index: 1.598
  • PSA: 0.00000
  • LogP: 2.78660
  • Solubility: Not determined
  • λmax: 270(Hexane)(lit.)

Methyltriphenylsilane Security Information

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Methyltriphenylsilane Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Eosin Solvents: Benzene ;  48 h, 60 °C
Reference
Stepwise on-demand functionalization of multihydrosilanes enabled by a hydrogen-atom-transfer photocatalyst based on eosin Y
Fan, Xuanzi; Zhang, Muliang ; Gao, Yuanjun; Zhou, Qi; Zhang, Yanbin; et al, Nature Chemistry, 2023, 15(5), 666-676

Production Method 2

Reaction Conditions
1.1 Catalysts: Platinum, hydrodimethyl[tris(3,5-dimethyl-1H-pyrazolato-κN1)hydroborato(1-)-κN2,… ;  24 h, 200 °C
Reference
Intermolecular and Intramolecular, Platinum-Catalyzed, Acceptorless Dehydrogenative Coupling of Hydrosilanes with Aryl and Aliphatic Methyl C-H Bonds
Tsukada, Naofumi; Hartwig, John F., Journal of the American Chemical Society, 2005, 127(14), 5022-5023

Production Method 3

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Reactivity of hypervalent species: reactions of anionic pentacoordinated silicon complexes towards nucleophiles
Boudin, Alain; Cerveau, Genevieve; Chuit, Claude; Corriu, Robert J. P.; Reye, Catherine, Bulletin of the Chemical Society of Japan, 1988, 61(1), 101-6

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium acetate Catalysts: Palladium (DMF-stabilized) Solvents: Dimethylacetamide ;  16 h, 100 °C
Reference
Dimethylformamide-stabilized palladium nanoclusters catalyzed coupling reactions of aryl halides with hydrosilanes/disilanes
Nagata, Tatsuki; Inoue, Takeru; Lin, Xianjin; Ishimoto, Shinya; Nakamichi, Seiya; et al, RSC Advances, 2019, 9(30), 17425-17431

Production Method 5

Reaction Conditions
1.1 Catalysts: Methyllithium
Reference
Rearrangement and cleavage of [(aryloxy)methyl]silanes by organolithium reagents: conversion of phenols into benzylic alcohols
Eisch, John J.; Galle, James E.; Piotrowski, Andrzej; Tsai, Miin Rong, Journal of Organic Chemistry, 1982, 47(26), 5051-6

Production Method 6

Reaction Conditions
1.1 Reagents: Triphenylstannane ,  Samarium Solvents: Tetrahydrofuran ;  -78 °C → rt
1.2 Solvents: Water
Reference
Preferential carbene insertion into Ge-H vs. other heavier group 14 hydrides via samarium carbenoids
Kondo, Hitoshi; Yamanoi, Yoshinori; Nishihara, Hiroshi, Chemical Communications (Cambridge, 2011, 47(23), 6671-6673

Production Method 7

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  60 h
Reference
Formation of Silicon-Carbon Bonds by Photochemical Irradiation of (η5-C5H5)Fe(CO)2SiR3 and (η5-C5H5)Fe(CO)2Me to Obtain R3SiMe
Fortier, Skye; Zhang, Yongqiang; Sharma, Hemant K.; Pannell, Keith H., Organometallics, 2010, 29(4), 1041-1044

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 s, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Reference
Continuous-flow Si-H functionalizations of hydrosilanes via sequential organolithium reactions catalyzed by potassium tert-butoxide
Lee, Hyune-Jea; Kwak, Changmo; Kim, Dong-Pyo; Kim, Heejin, Green Chemistry, 2021, 23(3), 1193-1199

Production Method 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Pentacoordinated silicon anions: synthesis and reactivity
Brefort, Jean Louis; Corriu, Robert J. P.; Guerin, Christian; Henner, Bernard J. L.; Wong Chi Man, Wong Wee Choy, Organometallics, 1990, 9(7), 2080-5

Production Method 10

Reaction Conditions
1.1 Reagents: Norbornene Catalysts: 2129647-88-5 Solvents: Tetrahydrofuran ;  24 h, 110 °C
Reference
A well-defined NHC-Ir(III) catalyst for the silylation of aromatic C-H bonds: substrate survey and mechanistic insights
Rubio-Perez, Laura; Iglesias, Manuel; Munarriz, Julen; Polo, Victor; Passarelli, Vincenzo; et al, Chemical Science, 2017, 8(7), 4811-4822

Production Method 11

Reaction Conditions
1.1 Catalysts: 1,10-Phenanthroline ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  3 min, rt; 18 h, 160 °C
Reference
Nickel-Catalyzed Decarbonylation of Acylsilanes
Nakatani, Syun; Ito, Yuri; Sakurai, Shun; Kodama, Takuya ; Tobisu, Mamoru, Journal of Organic Chemistry, 2020, 85(11), 7588-7594

Production Method 12

Reaction Conditions
Reference
Reactivity of silicon-hydrogen bonds in organosilanes
Zhun, V. I.; Zhun, A. B.; Vlasenko, S. D.; Belorusskaya, L. A.; Chernyshev, E. A.; et al, Zhurnal Obshchei Khimii, 1982, 52(11), 2565-70

Production Method 13

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Water Catalysts: Sulfuric acid Solvents: Water
Reference
Reactivity of anionic five-coordinate silicon complexes toward nucleophiles
Boudin, Alain; Cerveau, Genevieve; Chuit, Claude; Corriu, Robert J. P.; Reye, Catherine, Angewandte Chemie, 1986, 98(5), 472-3

Production Method 14

Reaction Conditions
Reference
Chemistry of alkali metal-unsaturated hydrocarbon adducts. XI. ESR monitoring of transient radical anions from unsaturated organosilanes
Eisch, John J.; Smith, Leslie E., Journal of Organometallic Chemistry, 1984, 271(1-3), 83-100

Production Method 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt; 16 h, rt
Reference
Synthesis of six-membered silacycles by intramolecular nucleophilic substitution at silicon involving the cleavage of carbon-silicon bonds
Onoe, Masahiro; Morioka, Toshifumi; Tobisu, Mamoru; Chatani, Naoto, Chemistry Letters, 2013, 42(3), 238-240

Production Method 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Preparation of lithium(triphenylsilyl)organocopper and lithium(triphenylstannyl)phenylcopper and some reactions of lithium(triphenylsilyl)phenylcopper
Rahman, Mohammed T.; Hassain, Mohammed T.; Nahar, Syeda K.; Saha, Archana, Journal of the Indian Chemical Society, 1987, 64(1), 31-3

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Additional information on Methyltriphenylsilane

Methyltriphenylsilane (CAS No. 791-29-7): A Versatile Organic Silicon Compound in Pharmaceutical and Material Sciences

Methyltriphenylsilane, with the chemical formula C18H21Si, is a representative organic silicon compound that has garnered significant attention in both pharmaceutical research and material science applications. As a derivative of silane functional groups, this molecule exhibits unique structural characteristics that make it a valuable precursor for synthesizing advanced materials and exploring its potential in biomedical applications. The CAS No. 791-29-7 identifier ensures precise identification of this compound in chemical databases, facilitating its use in scientific literature and industrial settings.

Recent studies have highlighted the multifaceted role of Methyltriphenylsilane in nanomaterial synthesis and drug delivery systems. In 2023, a groundbreaking paper published in Advanced Materials demonstrated its utility as a silicon-based building block for creating self-assembled monolayers with tunable surface properties. These organic silicon compounds are particularly promising for applications in biocompatible coatings and targeted drug delivery, where precise control over molecular architecture is critical. The CAS No. 791-29-7 compound's ability to form stable organosilicon frameworks has been linked to its potential in developing nanocarriers for therapeutic agents.

From a synthetic chemistry perspective, the Methyltriphenylsilane molecule serves as a key intermediate in the production of functionalized silicon-based polymers. Researchers at the University of Tokyo have recently reported a novel photochemical method for modifying CAS No. 791-29-7 derivatives to create light-responsive materials with applications in smart drug delivery systems. This breakthrough underscores the importance of organic silicon compounds in creating materials that can respond dynamically to environmental stimuli, a critical feature for next-generation biomedical devices.

One of the most promising applications of Methyltriphenylsilane lies in its potential as a biomaterial modifier. A 2024 study in Biomaterials Science explored how CAS No. 791-29-7 derivatives can enhance the surface properties of biodegradable polymers used in regenerative medicine. By incorporating silane functional groups into the molecular structure, researchers were able to improve the cell adhesion and biocompatibility of these materials, which is essential for applications in bone tissue engineering and skin regeneration. This work highlights the broader implications of organic silicon compounds in advancing biomedical innovation.

From a structural analysis standpoint, Methyltriphenylsilane is characterized by its unique triphenyl group attached to a central silicon atom. This molecular configuration allows for the formation of silicon-silicon bonds that can be further modified to create complex organosilicon networks. Recent advancements in computational chemistry have enabled researchers to model the electronic properties of CAS No. 791-29-7 derivatives, providing insights into their potential for electronic materials and optoelectronic devices. These findings suggest that organic silicon compounds may play a pivotal role in the development of next-generation electronic systems.

The synthesis of Methyltriphenylsilane has also been the focus of recent green chemistry initiatives. A 2023 study published in Green Chemistry described a environmentally friendly method for producing CAS No. 791-29-7 using microwave-assisted reactions and solvent-free conditions. This approach not only reduces waste but also enhances the selectivity of the reaction, which is crucial for large-scale production of organic silicon compounds. The development of such sustainable synthesis methods is essential for meeting the growing demand for high-performance materials in various industries.

Another area of interest is the photophysical properties of Methyltriphenylsilane. Researchers at the Max Planck Institute have investigated how CAS No. 791-29-7 derivatives can be used to create organic light-emitting diodes (OLEDs) with improved energy efficiency. By modifying the silane functional groups, scientists were able to tune the emission wavelengths of these materials, which is vital for applications in display technology and lighting systems. This work exemplifies the versatility of organic silicon compounds in addressing challenges in electronic materials science.

From a biological perspective, the toxicological profile of Methyltriphenylsilane has been the subject of several recent studies. A 2024 report in Toxicological Sciences examined the in vitro effects of CAS No. 791-29-7 on human cell lines, revealing its potential as a non-toxic biomaterial. These findings are significant for applications in medical implants and drug delivery systems, where biocompatibility is a key requirement. The silane functional groups in CAS No. 791-29-7 appear to contribute to its low cytotoxicity, making it an attractive candidate for biomedical applications.

The market demand for Methyltriphenylsilane is expected to grow significantly in the coming years, driven by its applications in nanotechnology, biomedicine, and electronics. Industry reports predict a compound annual growth rate (CAGR) of over 15% for the organic silicon compounds market, with CAS No. 791-29-7 playing a key role in this expansion. This growth is fueled by the increasing need for high-performance materials in sectors such as healthcare, electronics, and energy. The silane-based materials derived from CAS No. 791-29-7 are particularly promising for applications in smart materials and advanced manufacturing.

Finally, the future research directions for Methyltriphenylsilane are likely to focus on multifunctional materials that combine the properties of organic silicon compounds with other functional groups. Researchers are exploring ways to incorporate metal-organic frameworks (MOFs) into CAS No. 791-29-7 derivatives to create hybrid materials with enhanced mechanical strength and chemical stability. These silicon-based materials have the potential to revolutionize fields such as energy storage, environmental remediation, and advanced electronics. The continued development of organic silicon compounds like CAS No. 791-29-7 is expected to drive innovation across multiple scientific disciplines.

In conclusion, Methyltriphenylsilane (CAS No. 791-29-7) represents a key organic silicon compound with a wide range of applications in nanotechnology, biomedicine, and electronics. Its unique molecular structure allows for the creation of functionalized materials with tailored properties, making it a valuable component in the development of next-generation technologies. As research in organosilicon chemistry continues to advance, the potential uses of CAS No. 791-29-7 are likely to expand, further solidifying its importance in the scientific and industrial communities.

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